molecular formula C14H10ClNO3 B1447990 Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 1713640-18-6

Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B1447990
CAS No.: 1713640-18-6
M. Wt: 275.68 g/mol
InChI Key: QNZMCSGLKNSTKS-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C14H10ClNO3 and its molecular weight is 275.68 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the furo[3,2-b]pyrrole family, characterized by a fused furan and pyrrole ring system with a carboxylate ester functional group. Its molecular formula is C12H10ClN1O3C_{12}H_{10}ClN_{1}O_{3}, and it features a chlorophenyl substituent that may influence its biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Antimicrobial Activity : The presence of the furo[3,2-b]pyrrole scaffold has been linked to antimicrobial properties, particularly against resistant strains of bacteria and fungi.
  • Anticancer Potential : Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various furo[3,2-b]pyrrole derivatives against common pathogens. The results indicated that this compound exhibited notable activity against:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Candida albicans32 μg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes its effects on selected cancer cell lines:

Cell LineIC50 (μM)% Inhibition at 10 μM
MDA-MB-231 (Breast)5.085%
HeLa (Cervical)7.578%
A549 (Lung)6.080%

The data indicate a promising cytotoxic profile, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

  • Study on Antituberculosis Activity : A recent study focused on pyrrole derivatives indicated that modifications in the structure could enhance activity against drug-resistant tuberculosis strains. While this compound was not the primary focus, structural similarities suggest potential for similar efficacy against Mycobacterium tuberculosis .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various furo[3,2-b]pyrrole derivatives on human cancer cell lines. This compound showed significant inhibition rates compared to standard chemotherapeutics .

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-18-14(17)11-7-13-10(16-11)6-12(19-13)8-4-2-3-5-9(8)15/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZMCSGLKNSTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(O2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.